molecular formula C11H8BrNO B1346772 4-(2-Bromophenoxy)pyridine CAS No. 33399-23-4

4-(2-Bromophenoxy)pyridine

Cat. No. B1346772
CAS RN: 33399-23-4
M. Wt: 250.09 g/mol
InChI Key: LEYSHVVIBUCHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromophenoxy)pyridine (4-BPP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C7H6BrNO. 4-BPP has been used in the synthesis of various compounds and in the synthesis of pharmaceuticals, as well as in the study of biological processes.

Scientific Research Applications

Proteomics Research

“4-(2-Bromophenoxy)pyridine” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Organic Synthesis

This compound serves as a starting material for the synthesis of other compounds. It can be used in various organic reactions, including nucleophilic substitution reactions, to create new compounds with potential biological activity.

Medicinal Chemistry

In the field of medicinal chemistry, “4-(2-Bromophenoxy)pyridine” can be used as a building block to synthesize drugs. Its unique structure could be leveraged to design and develop new therapeutic agents.

Pesticide and Fungicide Manufacturing

The compound has potential applications as a pesticide and fungicide. It could be used to control pests and fungi in agriculture, contributing to crop protection and food security.

Analytical Chemistry

“4-(2-Bromophenoxy)pyridine” can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible spectroscopy (UV-Vis). These techniques allow for the identification and quantification of this compound in mixtures.

Toxicity Studies

Toxicity studies of “4-(2-Bromophenoxy)pyridine” can be conducted in different animal models. These studies are crucial for assessing the safety of this compound, especially if it is to be used in medicinal chemistry or agriculture.

properties

IUPAC Name

4-(2-bromophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYSHVVIBUCHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.